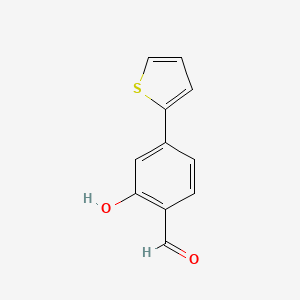

2-Hydroxy-4-(thiophen-2-yl)benzaldehyde

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-4-thiophen-2-ylbenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O2S/c12-7-9-4-3-8(6-10(9)13)11-2-1-5-14-11/h1-7,13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DONIXIPUQCVIBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC(=C(C=C2)C=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50685023 | |

| Record name | 2-Hydroxy-4-(thiophen-2-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50685023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1118519-87-1 | |

| Record name | 2-Hydroxy-4-(thiophen-2-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50685023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 2 Hydroxy 4 Thiophen 2 Yl Benzaldehyde and Its Analogs

Direct Synthetic Routes to 2-Hydroxy-4-(thiophen-2-yl)benzaldehyde

The direct construction of the this compound framework is predominantly achieved through palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This is a widely utilized method for forming the crucial carbon-carbon bond between the thiophene (B33073) and benzaldehyde (B42025) moieties. nih.govmdpi.com The reaction typically involves the coupling of 4-bromo-2-hydroxybenzaldehyde (B134324) with thiophene-2-boronic acid. This process is catalyzed by a palladium complex, such as palladium(0) tetrakis(triphenylphosphine) (Pd(PPh3)4), in the presence of a base like sodium carbonate. The reaction is generally carried out in a mixed solvent system, for instance, a combination of toluene, ethanol (B145695), and water, under reflux conditions. The Suzuki-Miyaura reaction is favored for its tolerance of a wide range of functional groups and for producing high yields of the desired product. nih.govmdpi.com

Stille Coupling: An alternative, though less common, approach is the Stille coupling reaction. wikipedia.orgorganic-chemistry.orgnumberanalytics.com This method would involve the reaction of an organotin compound, such as a thiophene-stannane derivative, with 4-bromo-2-hydroxybenzaldehyde, again catalyzed by a palladium complex. wikipedia.orgorganic-chemistry.orgnumberanalytics.com While effective, the toxicity associated with organotin reagents often makes the Suzuki-Miyaura coupling a more attractive option. organic-chemistry.org

Condensation Reactions for Schiff Base and Hydrazone Derivatives Incorporating the this compound Moiety

The aldehyde group of this compound provides a versatile platform for the synthesis of a wide array of derivatives, particularly Schiff bases and hydrazones, through condensation reactions. nih.govrsc.orgresearchgate.net

The traditional method for synthesizing Schiff bases involves the condensation of this compound with a primary amine in an appropriate solvent, typically ethanol or methanol. nih.gov The reaction is often facilitated by the addition of a catalytic amount of acid, such as glacial acetic acid, and requires heating under reflux for a period of several hours to ensure completion. nih.gov

Similarly, hydrazone derivatives are prepared by reacting the parent aldehyde with hydrazines or their substituted counterparts (e.g., phenylhydrazine, thiosemicarbazide) in an alcohol-based solvent. researchgate.netorganic-chemistry.org The reaction generally proceeds under reflux and yields crystalline products that can be readily purified by recrystallization. researchgate.net

| Derivative Type | Reactant | Solvent | Catalyst | Reaction Conditions |

|---|---|---|---|---|

| Schiff Base | Aniline | Ethanol | Acetic Acid | Reflux |

| Schiff Base | 2-Aminopyridine | Ethanol | - | Reflux |

| Hydrazone | Hydrazine (B178648) Hydrate | Methanol | - | Reflux |

| Hydrazone | Thiosemicarbazide | Ethanol | - | Reflux |

In line with the principles of green chemistry, significant efforts have been made to develop more sustainable synthetic methods. Ultrasound-assisted synthesis has emerged as a powerful tool in this regard. nih.govresearchgate.netresearchgate.net The application of ultrasonic waves can dramatically reduce reaction times and improve yields. nih.govresearchgate.net For example, the synthesis of 2-Hydroxy-N′-((thiophen-2-yl)methylene)benzohydrazide has been shown to be significantly more efficient under ultrasound irradiation compared to conventional heating, with the reaction time decreasing from hours to minutes and the yield increasing substantially. nih.govresearchgate.net This enhancement is attributed to the phenomenon of acoustic cavitation, which creates localized high-pressure and high-temperature zones, thereby accelerating the reaction rate. nih.gov Other green approaches include the use of mechanochemical methods, such as grinding, and conducting reactions in environmentally benign solvents like water or under solvent-free conditions. rsc.orgtandfonline.com

Multi-step Synthetic Sequences Involving the this compound Scaffold

The this compound molecule is a valuable starting material for the construction of more complex heterocyclic systems. nih.gov The presence of both hydroxyl and aldehyde functional groups allows for a variety of subsequent chemical transformations.

One such application is in the synthesis of coumarin (B35378) derivatives. nih.govnih.gov A Knoevenagel condensation of this compound with an active methylene (B1212753) compound like diethyl malonate, in the presence of a basic catalyst such as piperidine, can lead to the formation of a thiophene-substituted coumarin after subsequent intramolecular cyclization. nih.gov

Furthermore, the aldehyde functionality can be a precursor for other multi-step syntheses. For instance, it can be reduced to an alcohol, which can then undergo further reactions like acylation and amidation to produce more complex molecules. These multi-step synthetic routes enable the generation of a diverse library of compounds based on the this compound scaffold, which is crucial for exploring their potential applications. trine.edursc.org

Optimization of Reaction Parameters for Yield Enhancement and Purity Control

To maximize the efficiency of the synthesis of this compound and its derivatives, careful optimization of reaction parameters is essential. rsc.org Key factors that are typically adjusted include the choice of catalyst, solvent, reaction temperature, and reaction duration.

In the case of the Suzuki-Miyaura coupling, the selection of the palladium catalyst and the accompanying base and solvent system is critical for achieving a high yield and minimizing the formation of byproducts. mdpi.comsciforum.net For the synthesis of Schiff bases and hydrazones, the reaction conditions, including temperature and the use of a catalyst, are fine-tuned to ensure complete conversion and high purity of the final product. rsc.org Purification techniques such as recrystallization are then employed to isolate the desired compound in a highly pure form.

| Synthetic Step | Parameter | Variables | Goal |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Catalyst/Base/Solvent | Pd(PPh3)4/Na2CO3/Toluene-Ethanol-Water | High yield, high purity |

| Schiff Base Formation (Conventional) | Temperature/Time | Reflux/1-4 hours | Complete reaction, minimal side products |

| Schiff Base Formation (Ultrasound) | Irradiation Time/Power | Minutes/Optimized power setting | Reduced reaction time, increased yield |

| Purification | Recrystallization Solvent | Ethanol, Methanol, etc. | High purity crystalline product |

Advanced Spectroscopic and Structural Characterization of 2 Hydroxy 4 Thiophen 2 Yl Benzaldehyde and Its Derivatives

Vibrational Spectroscopy Investigations

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for identifying functional groups and understanding the bonding within a molecule.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of a molecule provides a unique fingerprint based on the absorption of infrared radiation by its specific vibrational modes. For 2-Hydroxy-4-(thiophen-2-yl)benzaldehyde, key characteristic peaks can be predicted based on its functional groups. The broad O-H stretching vibration of the phenolic group is expected in the range of 3200-3400 cm⁻¹. The aldehydic C-H stretch typically appears as a pair of bands between 2700 and 2900 cm⁻¹. The sharp and intense C=O stretching of the aldehyde is anticipated around 1650-1700 cm⁻¹. Aromatic C=C stretching vibrations from both the benzene (B151609) and thiophene (B33073) rings would be observed in the 1450-1600 cm⁻¹ region, while the C-S stretching of the thiophene ring is expected at lower wavenumbers, typically between 600-800 cm⁻¹ iosrjournals.org.

In derivatives such as Schiff bases, the formation of the azomethine group (C=N) is a key diagnostic feature. For instance, in Schiff bases derived from 2-hydroxybenzaldehyde, the C=N stretching vibration is typically observed around 1595-1613 cm⁻¹ nih.gov. The coordination of these Schiff base ligands to metal ions, such as in organotin(IV) complexes, leads to a shift in the C=N band, indicating the involvement of the azomethine nitrogen in coordination.

The table below summarizes characteristic FTIR absorption bands for functional groups relevant to this compound and its derivatives, based on data from related compounds.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |

| Phenolic O-H | Stretching | 3200-3400 (broad) | nist.gov |

| Aldehydic C-H | Stretching | 2700-2900 | researchgate.net |

| Aldehydic C=O | Stretching | 1650-1700 | researchgate.net |

| Azomethine C=N | Stretching | 1595-1613 | nih.gov |

| Aromatic C=C | Stretching | 1450-1600 | iosrjournals.org |

| Thiophene C-S | Stretching | 600-800 | iosrjournals.org |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. For this compound, strong Raman signals would be expected for the aromatic ring vibrations and the C=C bonds of the thiophene ring. In a study of a related Schiff base, N-(4-hydroxy-phenyl)-2-hydroxy-benzaldehyde-imine, FT-Raman spectroscopy was used alongside FTIR to provide a complete vibrational analysis wikipedia.org. Similarly, the Raman spectrum of 2,4-dihydroxybenzaldehyde (B120756) has been documented and shows characteristic ring breathing modes and other skeletal vibrations researchgate.net. For 2-thiophene carboxylic acid, C-C stretching vibrations in the thiophene ring are observed at 1530, 1413, and 1354 cm⁻¹ in the FT-Raman spectrum iosrjournals.org. The C-S stretching vibration in the same compound is identified at 637 cm⁻¹ iosrjournals.org. These values provide a reasonable estimation for the expected Raman shifts in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for determining the precise molecular structure by probing the chemical environment of atomic nuclei such as ¹H and ¹³C.

Proton Nuclear Magnetic Resonance (¹H NMR)

In the ¹H NMR spectrum of this compound, distinct signals are expected for the aldehydic, phenolic, and aromatic protons. The aldehydic proton (CHO) is highly deshielded and should appear as a singlet in the downfield region, typically between δ 9.5 and 10.5 ppm. The phenolic hydroxyl proton (OH) signal is often broad and its chemical shift is concentration-dependent, but it is expected in the region of δ 10.0-13.0 ppm due to intramolecular hydrogen bonding with the aldehyde's carbonyl group. The protons of the benzene and thiophene rings will resonate in the aromatic region (δ 6.5-8.0 ppm), with their specific shifts and coupling patterns depending on the substitution pattern.

For Schiff base derivatives, the formation of the imine bond introduces an azomethine proton (-CH=N-), which typically resonates as a singlet between δ 8.0 and 9.0 ppm. For example, in 2-(2-Hydroxybenzylidene)aminopyrazine, the azomethine proton appears at δ 8.80 ppm nih.gov.

The following table presents typical ¹H NMR chemical shifts for protons in environments similar to those in this compound and its derivatives.

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Reference |

| Aldehydic (CHO) | 9.5 - 10.5 | Singlet | rsc.org |

| Phenolic (OH) | 10.0 - 13.0 | Singlet (broad) | nih.gov |

| Aromatic (Ar-H) | 6.5 - 8.0 | Multiplet | rsc.org |

| Azomethine (CH=N) | 8.0 - 9.0 | Singlet | nih.gov |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, the aldehydic carbon (CHO) is expected to have a chemical shift in the range of δ 190-195 ppm. The carbon atom attached to the hydroxyl group (C-OH) would appear around δ 160-165 ppm. The carbons of the benzene and thiophene rings will produce signals in the aromatic region, typically between δ 110 and 150 ppm. For instance, in thiophene-2-carbaldehyde, the aldehydic carbon resonates at δ 183.1 ppm, while the ring carbons appear at δ 144.0, 136.5, 135.2, and 128.4 ppm rsc.org. In Schiff base derivatives, the azomethine carbon gives a characteristic signal in the range of δ 160-170 ppm.

A summary of expected ¹³C NMR chemical shifts is provided in the table below.

| Carbon Type | Chemical Shift (δ, ppm) | Reference |

| Aldehydic (CHO) | 190-195 | researchgate.netrsc.org |

| Phenolic (C-OH) | 160-165 | hmdb.ca |

| Aromatic/Thiophene (C) | 110-150 | rsc.org |

| Azomethine (C=N) | 160-170 | researchgate.net |

Other Nuclei NMR (e.g., ¹¹⁹Sn NMR)

NMR spectroscopy of other nuclei, such as ¹¹⁹Sn, is crucial for characterizing organometallic derivatives. In organotin(IV) complexes of Schiff bases derived from this compound, the ¹¹⁹Sn chemical shift provides valuable information about the coordination number and geometry around the tin atom. An increase in the coordination number at the tin center generally leads to an upfield shift (more negative δ value) of the ¹¹⁹Sn resonance.

For instance, studies on organotin(IV) complexes of Schiff bases derived from thiophene-2-carboxylic acid hydrazide showed ¹¹⁹Sn chemical shifts in the range of -142.63 to -162.14 ppm, which is indicative of a five-coordinate geometry around the tin atom. In other five-coordinated organotin(IV) derivatives, the ¹¹⁹Sn chemical shifts have been observed in the range of -170.10 to -188.94 ppm np-mrd.org. These ranges are characteristic of trigonal bipyramidal geometries. The specific chemical shift is influenced by the nature of the organic groups attached to the tin atom and the ligand framework.

The table below shows reported ¹¹⁹Sn NMR chemical shift ranges for five-coordinate organotin(IV) complexes with related Schiff base ligands.

| Compound Type | Coordination Number | ¹¹⁹Sn Chemical Shift (δ, ppm) | Reference |

| Organotin(IV) complexes of thiophene-2-carboxylic acid hydrazide Schiff bases | 5 | -142.63 to -162.14 | researchgate.net |

| Organotin(IV) complexes of 2-hydroxyacetophenone-N(4)-cyclohexylthiosemicarbazone | 5 | -170.10 to -188.94 | np-mrd.org |

Electronic Absorption and Emission Spectroscopy

The electronic transitions of this compound and its derivatives are primarily investigated using Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy. These techniques provide insights into the molecular electronic structure, conjugation, and potential for photophysical applications.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis absorption spectra of this compound and its related Schiff base derivatives are characterized by absorption bands in the UV and visible regions, which correspond to various electronic transitions within the molecule. The spectra are typically recorded in solvents like ethanol (B145695), DMF, or chloroform. researchgate.net

The primary electronic transitions observed are π→π* and n→π. The high-intensity bands are generally assigned to π→π transitions originating from the aromatic rings (both the phenyl and thiophene rings) and the C=N imine group in Schiff base derivatives. researchgate.netmdpi.com These transitions are often associated with intramolecular charge transfer (CT), where the substituted benzaldehyde (B42025) and thiophene moieties act as electron donors and other parts of the molecule, such as an azomethine group, act as an acceptor. researchgate.net

For instance, in derivatives of 2-hydroxy-4-methoxybenzaldehyde, an intense band around 33,330 cm⁻¹ (300 nm) is attributed to a π→π* transition, while a lower energy band around 28,570 cm⁻¹ (350 nm) is assigned to the n→π* transition of the azomethine (-CH=N-) chromophore. mdpi.com The position and intensity of these bands can be influenced by the solvent polarity and the nature of substituents on the aromatic rings. researchgate.netnih.gov In many benzaldehyde derivatives, a strong absorption band corresponding to the π → π* transition of the aromatic ring is observed around 248 nm. researchgate.net

Table 1: UV-Vis Absorption Data for Related Benzaldehyde Derivatives

| Compound/Derivative Class | Solvent | Absorption Maxima (λmax) | Transition Assignment | Reference |

| Benzaldehyde | Water | 248 nm, 283 nm | π→π, n→π | researchgate.net |

| 2-Hydroxy-4-methoxybenzaldehyde Schiff Base | Not Specified | ~300 nm, ~350 nm | π→π, n→π | mdpi.com |

| Aromatic Schiff Bases from 2,4-Dinitrophenylhydrazine | Ethanol | 291-411 nm | π→π* (Intramolecular CT) | researchgate.net |

Fluorescence Studies

Schiff bases derived from this compound often exhibit interesting fluorescence properties, making them candidates for materials science and sensor applications. researchgate.net The emission characteristics are closely linked to the molecular structure, particularly the presence of the hydroxyl group ortho to the aldehyde (or subsequent imine group), which allows for Excited-State Intramolecular Proton Transfer (ESIPT). mdpi.comnih.gov

Upon photoexcitation, a proton can be transferred from the phenolic hydroxyl group to the nitrogen atom of the imine, leading to the formation of a transient keto-tautomer, which is responsible for the large Stokes-shifted fluorescence emission. mdpi.com The fluorescence can be significantly influenced by factors such as solvent viscosity, polarity, and the presence of metal ions. nih.gov

For example, certain salicylaldehyde-based Schiff bases act as "turn-on" fluorescent probes for specific metal ions like Al³⁺. mdpi.com In the absence of the ion, the compound may be weakly fluorescent due to efficient non-radiative decay pathways like C=N isomerization. mdpi.com Upon coordination with the metal ion, this isomerization is inhibited, and the ESIPT process is often blocked, leading to a significant enhancement in fluorescence intensity through a chelation-enhanced fluorescence (CHEF) mechanism. mdpi.com The emission wavelength and intensity can be tuned by changing the substituents on the salicylaldehyde (B1680747) and amine precursors.

Table 2: Fluorescence Properties of Related Schiff Base Probes

| Probe System | Target Analyte | Fluorescence Change | Emission Maxima (Probe-Ion Complex) | Reference |

| 5-Methyl Salicylaldehyde + 2-Aminobenzothiazole Schiff Base | Al³⁺ | Turn-on | ~530 nm | mdpi.com |

| 5-Methyl Salicylaldehyde + 2-Aminopyridine Schiff Base | Al³⁺, Zn²⁺ | Turn-on | Not specified | mdpi.com |

| N′-(furan-2-ylmethylene)-2-hydroxybenzohydrazide | Metal Ions | Quenching | Not applicable | nih.gov |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical tool for confirming the molecular weight and elucidating the structure of this compound and its derivatives through analysis of their fragmentation patterns.

The nominal molecular weight of this compound (C₁₁H₈O₂S) is 204.25 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 204.

The fragmentation pattern can be predicted by considering the cleavage of the parent molecule's weakest bonds and the formation of stable fragment ions. For this compound, the fragmentation would likely involve several key pathways observed in related structures like salicylaldehyde and thiophene-containing compounds. docbrown.infonih.gov

Loss of the Aldehyde Group: A primary fragmentation step is often the loss of a hydrogen atom from the aldehyde to give the stable [M-H]⁺ ion at m/z 203, followed by the loss of a carbonyl group (CO) to yield a fragment at m/z 175. docbrown.info

Cleavage at the Thiophene Ring: The thiophene ring can undergo fragmentation. Cleavage of the bond between the phenyl and thiophene rings could lead to fragments corresponding to the thiophenyl cation or the hydroxybenzoyl cation.

Benzaldehyde-type Fragmentation: The molecule may also exhibit fragmentation patterns characteristic of benzaldehyde, such as the formation of the phenyl cation [C₆H₅]⁺ at m/z 77 and its subsequent fragments at m/z 51. docbrown.info

In the mass spectra of Schiff base derivatives, fragmentation often occurs at the C-N bond of the imine group. nih.gov For more complex derivatives, such as those from hydrazides, the fragmentation can involve multiple losses of small molecules and ring fragments. nih.gov

Table 3: Predicted Major Mass Spectral Fragments for this compound

| m/z Value | Proposed Fragment Ion | Formula |

| 204 | Molecular Ion [M]⁺ | [C₁₁H₈O₂S]⁺ |

| 203 | [M-H]⁺ | [C₁₁H₇O₂S]⁺ |

| 175 | [M-CHO]⁺ or [M-H-CO]⁺ | [C₁₀H₇OS]⁺ |

| 121 | [Hydroxybenzoyl]⁺ | [C₇H₅O₂]⁺ |

| 83 | [Thiophenyl]⁺ | [C₄H₃S]⁺ |

Single Crystal X-ray Diffraction for Solid-State Molecular Architecture

Single crystal X-ray diffraction provides definitive information about the three-dimensional molecular structure, conformation, and intermolecular interactions of a compound in the solid state. While the specific crystal structure for this compound is not detailed in the provided context, analysis of closely related structures allows for a robust prediction of its solid-state architecture.

Derivatives of salicylaldehyde and thiophene typically form highly ordered crystalline structures. nih.govnih.gov The molecular structure of this compound is expected to be nearly planar, although a slight twist between the phenyl and thiophene rings is likely. nih.govmdpi.com A key structural feature in ortho-hydroxybenzaldehydes is the formation of a strong intramolecular hydrogen bond between the phenolic hydrogen and the carbonyl oxygen atom, creating a stable six-membered ring motif known as an S(6) ring. nih.gov

In the crystal lattice, molecules are likely to be linked by various intermolecular forces. These can include C-H···O hydrogen bonds, which link molecules into dimers or chains. nih.gov Furthermore, π–π stacking interactions between the aromatic rings (phenyl and thiophene) of adjacent molecules are expected to play a significant role in stabilizing the crystal packing. nih.gov

For example, the crystal structure of 2-hydroxy-4-(prop-2-ynyloxy)benzaldehyde, a related compound, confirms an almost planar molecule with the characteristic intramolecular S(6) hydrogen bond. nih.gov Its molecules are linked into centrosymmetric dimers via C–H···O interactions and further stabilized by π–π stacking. nih.gov Similarly, studies on thiophene derivatives reveal that the planarity and dihedral angles between rings are defining features of their molecular conformation. nih.gov

Table 4: Representative Crystallographic Data for a Related Compound: 2-Hydroxy-4-(prop-2-ynyloxy)benzaldehyde

| Parameter | Value | Reference |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/c | nih.gov |

| Key Feature 1 | Intramolecular O-H···O hydrogen bond forming an S(6) ring | nih.gov |

| Key Feature 2 | Molecules linked into cyclic centrosymmetric dimers via C-H···O bonds | nih.gov |

| Key Feature 3 | Crystal structure stabilized by π–π stacking interactions | nih.gov |

Computational Chemistry and Theoretical Modeling of 2 Hydroxy 4 Thiophen 2 Yl Benzaldehyde Systems

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of molecular systems. DFT calculations are instrumental in determining the electronic structure and, consequently, a wide array of properties of molecules like 2-Hydroxy-4-(thiophen-2-yl)benzaldehyde. These calculations are foundational for understanding the molecule's geometry, reactivity, and spectroscopic signatures. For substituted benzaldehydes, DFT methods, particularly using hybrid functionals like B3LYP, have proven effective in predicting molecular properties that align well with experimental data.

Optimized Molecular Geometries and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized molecular geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For molecules with rotatable bonds, such as the bond connecting the thiophene (B33073) and benzene (B151609) rings in this compound, a conformational analysis is crucial. This involves calculating the energy for different spatial orientations (conformers) to identify the most stable one.

In a related compound, 5-tert-Butyl-2-hydroxy-3-(2-thienyl)benzaldehyde, the thiophene and phenyl rings were found to be nearly coplanar, with a small dihedral angle of 4.35 (8)°. nih.gov This planarity is often stabilized by intramolecular hydrogen bonds, such as the one observed between the hydroxyl group and the aldehyde oxygen atom. nih.gov For this compound, a similar intramolecular hydrogen bond between the 2-hydroxy group and the aldehyde oxygen would be expected to be a key factor in stabilizing a planar conformation. The optimization of the molecular structure is typically performed using a basis set such as 6-311++G(d,p), which provides a good description of the electron distribution.

Table 1: Illustrative Optimized Geometric Parameters for a Substituted Benzaldehyde (B42025) Derivative (Analogous to this compound) (Note: Data is illustrative and based on typical values for similar structures, not on a specific calculation for the title compound.)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C-C (phenyl) | 1.39 - 1.41 | 118 - 121 | ~0 |

| C-O (hydroxyl) | 1.36 | - | - |

| C=O (aldehyde) | 1.23 | - | - |

| C-C (phenyl-thiophene) | 1.48 | - | ~5-15 |

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are termed the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. researchgate.net A small energy gap suggests that the molecule is more reactive and can be easily excited, indicating potential for charge transfer within the molecule. researchgate.netsciforum.net

For various substituted benzaldehydes, the HOMO is often localized on the electron-rich parts of the molecule, such as the phenyl ring and substituents, while the LUMO is typically distributed over the electron-accepting aldehyde group. malayajournal.orgacadpubl.eu In this compound, the HOMO would likely have significant contributions from the thiophene and hydroxyl-substituted benzene rings, while the LUMO would be centered on the benzaldehyde moiety. The HOMO-LUMO energy gap for similar aromatic aldehydes has been calculated to be in the range of 3.8 to 5.0 eV. sciforum.netmalayajournal.org

Table 2: Illustrative Frontier Orbital Energies and Energy Gap for a Substituted Benzaldehyde Derivative (Note: Data is illustrative and based on typical values for similar structures, not on a specific calculation for the title compound.)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -2.0 |

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attacks. nih.gov The MEP surface is colored according to the electrostatic potential values, where red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). malayajournal.orgresearchgate.net Green and yellow areas represent regions of intermediate potential. acadpubl.eu

For hydroxybenzaldehyde derivatives, the most negative potential (red/yellow) is typically located around the oxygen atoms of the hydroxyl and carbonyl groups, making them the primary sites for electrophilic attack. malayajournal.orgmdpi.com The most positive potential (blue) is usually found around the hydroxyl hydrogen atom, indicating its susceptibility to nucleophilic attack. mdpi.com In this compound, the MEP map would likely show a high electron density on the oxygen atoms and the thiophene ring, while the hydrogen of the hydroxyl group and the aldehyde proton would be in electron-deficient regions.

Theoretical Prediction of Vibrational Frequencies

Theoretical vibrational analysis is a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the vibrational frequencies and their corresponding normal modes using DFT, one can gain a detailed understanding of the molecule's vibrational dynamics. tandfonline.com The calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and the approximations inherent in the computational method, leading to better agreement with experimental data. scispace.com

For substituted benzaldehydes, characteristic vibrational modes include the O-H stretching of the hydroxyl group (typically around 3200-3600 cm⁻¹), the C=O stretching of the aldehyde group (around 1650-1700 cm⁻¹), C-H stretching vibrations of the aromatic rings (around 3000-3100 cm⁻¹), and various in-plane and out-of-plane bending modes. scispace.com The presence of the thiophene ring in this compound would introduce its own characteristic C-S and C-H stretching and bending vibrations. A comparison between the computed and experimental spectra allows for a confident assignment of the observed vibrational bands. mdpi.com

Table 3: Illustrative Calculated vs. Experimental Vibrational Frequencies (cm⁻¹) for Key Functional Groups in a Substituted Benzaldehyde Derivative (Note: Data is illustrative and based on typical values for similar structures, not on a specific calculation for the title compound.)

| Vibrational Mode | Calculated Frequency (Scaled) | Typical Experimental Range |

|---|---|---|

| O-H Stretch | 3450 | 3200 - 3600 |

| C-H Stretch (Aromatic) | 3080 | 3000 - 3100 |

| C=O Stretch (Aldehyde) | 1680 | 1650 - 1700 |

| C-C Stretch (Aromatic) | 1600 | 1580 - 1610 |

Computational NMR Chemical Shift Predictions

Computational methods, particularly DFT, can accurately predict the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) of organic molecules. nih.gov The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose. Theoretical prediction of chemical shifts is an invaluable aid in the structural elucidation of new compounds and in assigning the signals in experimental NMR spectra.

For substituted benzaldehydes, the aldehydic proton typically appears at a downfield chemical shift (around 9.5-10.5 ppm) in the ¹H NMR spectrum. The aromatic protons show signals in the range of 6.5-8.0 ppm, with their exact shifts depending on the electronic effects of the substituents. The hydroxyl proton's chemical shift can be broad and variable. In the ¹³C NMR spectrum, the carbonyl carbon of the aldehyde is highly deshielded, appearing around 190 ppm. researchgate.net For this compound, computational predictions would help in assigning the specific chemical shifts for each proton and carbon atom in the thiophene and benzaldehyde rings.

Table 4: Illustrative Predicted ¹³C NMR Chemical Shifts (ppm) for a Substituted Benzaldehyde Derivative (Note: Data is illustrative and based on typical values for similar structures, not on a specific calculation for the title compound.)

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C (Aldehyde, C=O) | 192.5 |

| C (Hydroxyl-bearing, C-OH) | 160.1 |

| C (Thiophene-bearing) | 145.3 |

Natural Bond Orbital (NBO) Analysis for Electronic Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density between occupied Lewis-type (bonding or lone pair) NBOs and unoccupied non-Lewis-type (antibonding or Rydberg) NBOs. The stabilization energy, E(2), associated with these interactions quantifies the strength of the delocalization, often referred to as hyperconjugation. rasayanjournal.co.inresearchgate.net

Analysis of Intermolecular Interactions via Hirshfeld Surface Analysis and Fingerprint Plots

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method partitions the crystal space into regions where the electron distribution of a pro-molecule (the molecule of interest within the crystal) dominates over the electron distribution of the surrounding molecules. The resulting Hirshfeld surface provides a rich, visual representation of intermolecular contacts.

For this compound, this analysis allows for a detailed investigation of how individual molecules interact with their neighbors. The surface is typically mapped with various properties, one of the most common being the normalized contact distance (d_norm). The d_norm value is calculated based on the distances from the surface to the nearest nucleus inside (d_i) and outside (d_e) the surface, normalized by the van der Waals radii of the respective atoms.

The d_norm surface is color-coded to highlight different types of contacts. nih.gov

Red regions indicate intermolecular contacts that are shorter than the sum of the van der Waals radii, often corresponding to strong interactions like hydrogen bonds. In this compound, these would primarily involve the hydroxyl and carbonyl groups.

White regions represent contacts approximately equal to the van der Waals radii.

Blue regions show contacts that are longer than the van der Waals radii, indicating weaker interactions. nih.gov

Further analysis involves generating two-dimensional "fingerprint plots," which are histograms of d_i versus d_e. These plots provide a quantitative summary of the intermolecular contacts in the crystal. Different types of interactions (e.g., H···H, O···H, C···H) appear as distinct patterns on the plot, and the percentage contribution of each interaction type to the total Hirshfeld surface can be calculated. This allows for a precise understanding of the packing forces and stability of the crystalline structure. Other tools like the shape index and curvedness plots offer insights into the molecule's shape and the arrangement of neighboring molecules. nih.gov

Illustrative Breakdown of Intermolecular Contacts for a Thiophene Derivative from Hirshfeld Surface Analysis

| Contact Type | Contribution to Hirshfeld Surface (%) | Description |

|---|---|---|

| H···H | 45.5 | Represents the most significant contribution, typical for organic molecules. |

| C···H / H···C | 22.0 | Indicates significant van der Waals interactions involving carbon and hydrogen atoms. |

| O···H / H···O | 15.8 | Highlights the presence of hydrogen bonding, crucial for crystal packing. |

| S···H / H···S | 8.2 | Contacts involving the sulfur atom of the thiophene ring. |

| C···C | 5.0 | Represents π-π stacking interactions between aromatic rings. |

| Other | 3.5 | Includes minor contacts like S···C, O···C, etc. |

Prediction of Nonlinear Optical (NLO) Properties

Molecules with extensive π-conjugated systems and significant charge transfer characteristics, such as this compound, are of great interest for their potential nonlinear optical (NLO) properties. mdpi.com These properties are crucial for applications in optoelectronics, including frequency conversion and optical switching. Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the NLO response of a molecule before its synthesis. doi.org

The key parameters that quantify the NLO response are the molecular dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). mdpi.com

Dipole Moment (μ): Indicates the asymmetry of the molecular charge distribution. A large dipole moment is often a prerequisite for significant NLO activity.

Linear Polarizability (α): Describes the linear response of the electron cloud to an applied electric field.

First-Order Hyperpolarizability (β): Measures the second-order, or nonlinear, response of the molecule to an applied electric field. This is the most critical parameter for second-harmonic generation (SHG), a primary NLO phenomenon. A large β value is indicative of a strong NLO response. mdpi.com

For this compound, the intramolecular charge transfer from the electron-donating hydroxyl group and thiophene ring (the π-system) to the electron-withdrawing benzaldehyde group is expected to result in a significant β value. DFT calculations can provide the tensor components of these properties, from which the total (or average) values are derived. The calculated values for similar benzaldehyde and thiophene derivatives suggest that these compounds are promising candidates for NLO materials. mdpi.comnih.gov

Representative Calculated NLO Properties for a Donor-π-Acceptor System

| Parameter | Calculated Value | Unit |

|---|---|---|

| Dipole Moment (μ_total) | 4.58 | Debye |

| Average Polarizability (α_total) | 25.1 x 10-24 | esu |

| First Hyperpolarizability (β_total) | 5.63 x 10-30 | esu |

Note: Values are illustrative and based on similar compounds reported in the literature. mdpi.com

Calculation of Thermodynamic Parameters

Computational chemistry provides a robust framework for calculating the standard thermodynamic properties of a molecule, such as this compound, at different temperatures. These calculations are typically performed using statistical mechanics based on the vibrational frequencies obtained from DFT calculations. After optimizing the molecular geometry, a frequency calculation is performed to ensure the structure corresponds to a true energy minimum (i.e., no imaginary frequencies). doi.org

The key thermodynamic parameters that can be derived include:

Enthalpy (H): Represents the total heat content of the system.

Entropy (S): A measure of the disorder or randomness of the system. It is calculated from translational, rotational, and vibrational contributions.

Gibbs Free Energy (G): A critical parameter that combines enthalpy and entropy (G = H - TS) to predict the spontaneity of a reaction.

These calculations can predict how the stability and reactivity of this compound change with temperature. This information is valuable for understanding its behavior under various experimental conditions and for predicting the thermodynamics of reactions in which it might participate.

Illustrative Thermodynamic Parameters for this compound at Different Temperatures

| Temperature (K) | Enthalpy (kcal/mol) | Entropy (cal/mol·K) | Gibbs Free Energy (kcal/mol) |

|---|---|---|---|

| 298.15 | -55.21 | 105.3 | -86.63 |

| 400.00 | -51.58 | 115.8 | -97.90 |

| 500.00 | -47.33 | 125.1 | -109.88 |

Note: These values are hypothetical and serve to illustrate the typical output of thermodynamic calculations.

Fukui Function and Chemical Reactivity Descriptors

Fukui functions are powerful local reactivity descriptors derived from conceptual DFT that help predict the most reactive sites within a molecule. researchgate.net They quantify the change in electron density at a specific point in the molecule when an electron is added or removed. nih.gov This allows for the identification of sites susceptible to nucleophilic, electrophilic, or radical attack.

The condensed Fukui functions are calculated for each atom in the molecule and are defined as:

f+ (for nucleophilic attack): Indicates the propensity of an atom to accept an electron. A higher f+ value points to a favorable site for a nucleophile to attack (an electrophilic site).

f- (for electrophilic attack): Indicates the propensity of an atom to donate an electron. A higher f- value suggests a favorable site for an electrophile to attack (a nucleophilic site).

For this compound, these calculations can pinpoint which atoms are most likely to participate in chemical reactions. For instance, the oxygen atom of the carbonyl group is expected to have a high f+ value, making it a prime target for nucleophiles. Conversely, certain carbon atoms on the aromatic rings, enriched by the electron-donating hydroxyl group, would likely show high f- values, indicating their susceptibility to electrophilic attack. semanticscholar.org These theoretical predictions are invaluable for guiding synthetic strategies and understanding reaction mechanisms. semanticscholar.org

Illustrative Condensed Fukui Function Values for Selected Atoms in this compound

| Atom | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) | Predicted Reactivity |

|---|---|---|---|

| O (carbonyl) | 0.185 | 0.015 | Strongly electrophilic site |

| C (carbonyl) | 0.150 | 0.030 | Electrophilic site |

| O (hydroxyl) | 0.025 | 0.140 | Nucleophilic site |

| C5 (thiophene ring) | 0.040 | 0.125 | Strongly nucleophilic site |

| C3 (benzene ring) | 0.035 | 0.110 | Nucleophilic site |

Note: Values are hypothetical and for illustrative purposes to show reactivity trends. Atom numbering may vary.

Coordination Chemistry of 2 Hydroxy 4 Thiophen 2 Yl Benzaldehyde Derived Ligands

Design and Synthesis of Multidentate Ligands Incorporating the 2-Hydroxy-4-(thiophen-2-yl)benzaldehyde Moiety

The primary method for converting this compound into a multidentate ligand is through the synthesis of Schiff bases. This is achieved via a condensation reaction between the aldehyde group of the parent molecule and the primary amino group of a selected amine or hydrazine (B178648) derivative. nih.gov This reaction creates an imine or azomethine (-C=N-) linkage, which is a key coordinating site in the resulting ligand.

The design of these ligands is highly tunable. By choosing different amines, chemists can systematically alter the properties of the final ligand, including its denticity, steric bulk, and electronic characteristics. For example, reacting the parent aldehyde with simple primary amines can yield bidentate ligands, while using diamines or amines with additional donor groups (like hydroxyl or carboxyl) can lead to tridentate or tetradentate ligands. nih.govresearchgate.net

A general synthetic route involves refluxing equimolar amounts of this compound and the desired amine in a suitable solvent, such as ethanol (B145695). nih.gov The resulting Schiff base ligand can often be isolated as a crystalline solid upon cooling. This modular approach allows for the creation of a large library of ligands from a single aldehyde precursor, each with potentially unique coordination behavior. researchgate.net

Chelation Behavior and Ligand Denticity of Thiophene-Containing Phenolic Aldehydes

Ligands derived from this compound typically function as chelating agents, binding to a metal ion through multiple donor atoms to form stable ring structures. The chelation behavior is dominated by the presence of the ortho-hydroxyl group relative to the imine nitrogen of the Schiff base.

Upon deprotonation, the phenolic oxygen becomes a potent donor atom. Together with the lone pair of electrons on the azomethine nitrogen, it forms a stable six-membered chelate ring with a coordinated metal ion. This O, N donor set is a common feature of salicylaldehyde-derived Schiff bases. researchgate.net In this mode, the ligand acts as a bidentate agent.

The denticity can be increased if the amine component used in the synthesis contains additional donor atoms. For instance, if the Schiff base is prepared using an amino acid, the carboxylate group can also coordinate to the metal, making the ligand tridentate . Similarly, the sulfur atom of the thiophene (B33073) ring can, under certain conditions, participate in coordination, further influencing the chelation mode. researchgate.net Spectroscopic data suggests that these types of ligands can act as neutral bidentate, monobasic bidentate, or even dibasic tridentate ligands depending on the specific metal ion and reaction conditions. koreascience.krresearchgate.net

Synthesis and Characterization of Metal Complexes (e.g., with Cu(II), Co(II), Ni(II), Zn(II), Mn(II), Fe(III), Ru(III), UO₂(II))

A wide array of transition metal complexes have been synthesized using Schiff base ligands derived from substituted 2-hydroxybenzaldehydes. The synthesis generally involves the direct reaction of the pre-formed ligand with a metal salt (e.g., chlorides, nitrates, or acetates) in an alcoholic or similar polar solvent. nih.govresearchgate.net The resulting metal complexes often precipitate from the solution and can be purified by recrystallization.

These complexes are characterized by a suite of analytical techniques, including elemental analysis, molar conductance measurements, magnetic susceptibility, and thermal analysis. koreascience.krnih.gov Elemental analysis helps to confirm the stoichiometry of the metal-ligand complex, which is frequently found to be in 1:1 or 1:2 metal-to-ligand ratios. researchgate.netnih.gov Molar conductance measurements in solvents like DMSO can distinguish between electrolytic and non-electrolytic complexes, providing insight into whether anions are part of the coordination sphere or act as counter-ions. nih.gov

The table below summarizes typical characteristics of complexes formed with ligands structurally related to those derived from this compound.

| Metal Ion | Typical Stoichiometry (Metal:Ligand) | Common Precursor Salt | Reference |

|---|---|---|---|

| Cu(II) | 1:1, 1:2 | CuCl₂, Cu(OAc)₂ | koreascience.kr, mdpi.com |

| Co(II) | 1:2 | CoCl₂ | researchgate.net, nih.gov |

| Ni(II) | 1:2 | NiCl₂ | researchgate.net, nih.gov |

| Zn(II) | 1:2 | ZnCl₂ | researchgate.net |

| Mn(II) | 1:1 | MnCl₂ | koreascience.kr |

| Fe(III) | 1:1 | FeCl₃ | koreascience.kr |

| Ru(III) | 1:1 | RuCl₃ | koreascience.kr |

| UO₂(II) (Uranyl) | 1:1 | UO₂(NO₃)₂ | koreascience.kr |

Structural and Electronic Properties of Metal-Ligand Adducts

The formation of a metal-ligand adduct significantly alters the structural and electronic properties of both the metal ion and the ligand. X-ray crystallography is the definitive method for determining the precise three-dimensional structure of these complexes in the solid state. mdpi.com

Structurally, coordination to the metal ion imposes geometric constraints on the ligand, often resulting in a more planar configuration to accommodate the formation of chelate rings. The bond length of the phenolic C-O group typically shortens upon deprotonation and coordination, while the C=N (azomethine) bond length may also change, reflecting the donation of electron density to the metal.

Electronically, the coordination process involves the donation of electron density from the ligand's donor atoms (O, N, and sometimes S) to the vacant d-orbitals of the transition metal. This ligand-to-metal charge transfer (LMCT) is a key feature of the electronic structure of these complexes. nih.gov Conversely, the metal ion can also influence the electron distribution within the ligand, a phenomenon observable through techniques like NMR spectroscopy. nih.gov In some cases, intramolecular hydrogen bonding between the phenolic proton and the imine nitrogen is a stabilizing feature of the free ligand, and this bond is replaced by coordinate bonds upon complexation. mdpi.com

Spectroscopic Studies of Metal Complexes (e.g., UV-Vis, IR, EPR)

Spectroscopic methods are indispensable for characterizing these metal complexes, particularly when single crystals for X-ray diffraction are not available.

Infrared (IR) Spectroscopy: IR spectroscopy provides direct evidence of coordination. Key diagnostic bands include:

ν(O-H): The disappearance of the broad phenolic O-H stretching band (around 3200-3400 cm⁻¹) from the free ligand's spectrum indicates deprotonation and coordination of the phenolic oxygen. nih.gov

ν(C=N): The stretching frequency of the azomethine group (typically ~1610-1630 cm⁻¹) often shifts upon coordination to the metal ion, confirming the involvement of the imine nitrogen in chelation. nih.gov

New Bands: The formation of new, lower-frequency bands corresponding to metal-oxygen (ν(M-O)) and metal-nitrogen (ν(M-N)) vibrations provides further proof of complex formation.

UV-Visible (UV-Vis) Spectroscopy: Electronic spectra reveal information about the coordination geometry and the electronic transitions within the complex.

Intra-ligand Transitions: Bands at higher energies (shorter wavelengths) are usually assigned to π→π* and n→π* transitions within the aromatic and imine portions of the ligand. nih.gov These bands may shift upon complexation.

Charge Transfer Bands: Ligand-to-Metal Charge Transfer (LMCT) bands are often observed and are characteristic of the donation of electrons from the ligand's orbitals to the metal's d-orbitals. nih.gov

d-d Transitions: For transition metal complexes with unpaired d-electrons (e.g., Co(II), Ni(II), Cu(II)), weak absorptions in the visible region corresponding to d-d transitions can provide evidence for the coordination geometry (e.g., octahedral or tetrahedral). nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy: This technique is applicable to paramagnetic complexes, such as those of Cu(II) and Mn(II). The EPR spectrum gives detailed information about the electronic environment of the metal ion, including the symmetry of the ligand field and the nature of the metal-ligand bonding. mdpi.com

| Spectroscopic Technique | Key Observation in Metal Complex | Inference |

|---|---|---|

| IR Spectroscopy | Disappearance of broad ν(O-H) band; shift in ν(C=N) band; appearance of new ν(M-O) and ν(M-N) bands. | Coordination via deprotonated phenolic oxygen and azomethine nitrogen. |

| UV-Vis Spectroscopy | Observation of d-d transition bands and Ligand-to-Metal Charge Transfer (LMCT) bands. | Provides evidence for coordination geometry and electronic structure. |

| EPR Spectroscopy | Characteristic g-values and hyperfine splitting patterns for paramagnetic metals like Cu(II). | Details the electronic environment and symmetry around the metal ion. |

Investigation of Coordination Geometries (e.g., Octahedral, Tetrahedral, Trigonal Bipyramidal)

The coordination geometry of the metal ion in these complexes is determined by several factors, including the size and electronic configuration of the metal ion, the stoichiometry of the complex (metal-to-ligand ratio), and the steric and electronic properties of the ligand itself.

Based on magnetic susceptibility measurements and electronic spectral data, various geometries are commonly proposed for complexes with related Schiff base ligands:

Octahedral: This geometry is frequently observed for Co(II), Ni(II), and Fe(III) complexes, especially in 1:2 metal-to-ligand complexes where two tridentate ligands or two bidentate ligands and two solvent molecules occupy the six coordination sites. koreascience.krnih.gov

Tetrahedral: This geometry is common for Co(II) and Zn(II) complexes, particularly with bidentate ligands in a 1:2 ratio, where steric hindrance may prevent the adoption of a planar or octahedral arrangement. researchgate.net

Distorted Square-Planar: Cu(II) complexes often adopt a square-planar or a tetragonally distorted octahedral geometry due to the Jahn-Teller effect. researchgate.net

Trigonal Bipyramidal: While less common, five-coordinate geometries like square pyramidal or trigonal bipyramidal can occur, for instance, in dimethyltin(IV) complexes with related ligands where the coordination polyhedron is distorted. nih.gov

The specific geometry is crucial as it dictates the magnetic, electronic, and ultimately, the reactive properties of the metal complex.

Applications in Materials Science and Technology Molecular Design and Functional Materials

Exploration of 2-Hydroxy-4-(thiophen-2-yl)benzaldehyde Derivatives as Charge-Transporting Molecules

The thiophene (B33073) ring is a cornerstone in the field of organic electronics due to its electron-rich nature and ability to facilitate π-electron delocalization, a key requirement for charge transport. Derivatives of this compound are being explored for their potential as charge-transporting molecules. The inherent properties of the thiophene unit favor the transport of positive charge carriers (holes). The benzaldehyde (B42025) and hydroxyl groups offer sites for chemical modification, allowing for the fine-tuning of electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This tunability is critical for optimizing charge injection and transport in electronic devices. Research into related thiophene-based molecules has demonstrated that structural modifications can significantly influence charge mobility and device performance.

Potential Applications in Organic Electronic Devices (e.g., Transistors, Light-Emitting Diodes, Organic Solar Cells)

The potential for charge transport in derivatives of this compound opens up possibilities for their use in a variety of organic electronic devices.

Organic Field-Effect Transistors (OFETs): As hole-transporting materials, these derivatives could be used as the active semiconducting layer in p-type OFETs.

Organic Light-Emitting Diodes (OLEDs): In OLEDs, these molecules could function as the hole-transporting layer (HTL), facilitating the movement of holes from the anode to the emissive layer, thereby improving device efficiency and stability.

Organic Solar Cells (OSCs): In OSCs, derivatives could act as the electron donor material in the bulk heterojunction active layer, where light absorption and charge separation occur. The ability to modify the molecule allows for the tuning of its absorption spectrum to better match that of the sun.

While direct applications of this compound itself are still emerging, the extensive research on thiophene-containing materials provides a strong basis for its potential in these areas.

Corrosion Inhibition Studies of Related Thiophene-Benzaldehyde Structures

Organic compounds containing heteroatoms like sulfur (in thiophene) and oxygen (in the hydroxyl and aldehyde groups), along with aromatic rings, are recognized as effective corrosion inhibitors. jofamericanscience.org These molecules function by adsorbing onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. Studies on various thiophene and benzaldehyde derivatives have demonstrated their efficacy in protecting metals, particularly steel, in acidic environments. semanticscholar.orgnih.gov

The mechanism of inhibition involves the sharing of electrons between the heteroatoms and the vacant d-orbitals of the metal, leading to the formation of a coordinate covalent bond. The efficiency of inhibition is influenced by the concentration of the inhibitor and the temperature. semanticscholar.org Potentiodynamic polarization studies have shown that many related compounds act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. semanticscholar.orgnih.gov The adsorption of these inhibitors on the metal surface often follows the Langmuir adsorption isotherm. semanticscholar.orgresearchgate.net

| Inhibitor Compound | Concentration | Inhibition Efficiency (η%) | Reference |

|---|---|---|---|

| 2-(4-chlorobenzylidene)-N-phenylhydrazinecarbothioamide | Not Specified | 93.38% | nih.gov |

| Br-substituted benzaldehyde thiosemicarbazone | 400 µM | 95.3% | nih.gov |

| Cl-substituted benzaldehyde thiosemicarbazone | 400 µM | 94.2% | nih.gov |

| F-substituted benzaldehyde thiosemicarbazone | 400 µM | 92.6% | nih.gov |

Development of Chemosensors and pH Sensors

The structural features of this compound make it an interesting platform for the development of chemosensors. The hydroxyl group, in particular, can undergo deprotonation in response to changes in pH, leading to a change in the molecule's electronic structure and, consequently, its optical properties (color or fluorescence).

Research on similar phenolic aldehyde structures has shown their utility as fluorescent pH sensors. nih.gov Typically, these sensors exhibit low fluorescence at acidic pH and a significant increase in fluorescence intensity as the pH becomes more alkaline. nih.gov This "turn-on" fluorescence is attributed to the deprotonation of the phenolic hydroxyl group. nih.gov The pKa value of the sensor determines the pH range over which it is most effective. Such sensors have been successfully used to differentiate between normal cells (pH ~7.4) and cancer cells, which often have a more acidic microenvironment. nih.gov The development of sensors for various analytes, including hazardous substances like formaldehyde, is an active area of research where aldehyde-functionalized molecules play a key role. nih.gov

The demand for reliable, miniaturized, and accurate pH sensors for biological and environmental monitoring has driven research into various sensing technologies, including optical and electrochemical methods. mdpi.com

Integration into Polymeric Structures for Advanced Material Properties

The aldehyde group in this compound provides a reactive handle for its integration into larger polymeric structures. This can be achieved through various polymerization and post-polymerization modification techniques. For instance, thiophene-aldehyde derivatives can be incorporated into conductive polymers to impart new functionalities.

One strategy involves synthesizing a polymerizable monomer that includes the thiophene-aldehyde unit. acs.org For example, a thiophene carboxaldehyde can be enclosed between two 3,4-ethylenedioxythiophene (B145204) (EDOT) units to create a trimer that can be readily polymerized, either chemically or electrochemically. acs.org The resulting polymer, such as poly(trimer-CHO), combines the conductivity of the poly(EDOT) backbone with the reactive aldehyde groups, which can be used for further functionalization, such as creating adhesive or sensor-active polymer films. acs.org This approach allows for the creation of multifunctional materials where the electrical properties of a conducting polymer are combined with the specific chemical reactivity of the aldehyde group.

Biological Activity and Mechanistic Investigations in Vitro Studies

Antimicrobial Activity Studies

Derivatives of 2-Hydroxy-4-(thiophen-2-yl)benzaldehyde, particularly its hydrazone and subsequent metal complexes, have been noted for their antimicrobial properties. europeanreview.org The formation of a Schiff base or coordination with a metal ion often enhances the biological activity compared to the parent aldehyde. nih.govnih.gov

Complexes prepared from the hydrazone derivative, (E)-2-hydroxy-N'-((thiophen-2-yl)methylene)benzohydrazone, have demonstrated antibacterial activity. europeanreview.org Studies have reported that metal complexes involving ions such as La³⁺, Sm³⁺, Eu³⁺, and Dy³⁺ exhibit notable antibacterial effects. europeanreview.org Similarly, complexes with Zn²⁺, Cu²⁺, Ni²⁺, and Co²⁺ ions are also recognized for their antimicrobial potential. europeanreview.org While the activity is confirmed, specific Minimum Inhibitory Concentration (MIC) values against various bacterial strains for these particular complexes are not extensively detailed in the available literature. Generally, the chelation of metal ions is believed to enhance the lipophilicity of the compound, facilitating its transport across bacterial cell membranes and subsequent interaction with intracellular targets. japsonline.com

Table 7.1: Reported Antibacterial Activity of this compound Derivatives

| Compound Type | Reported Activity | Reference |

|---|

The antifungal potential of this compound derivatives follows a similar trend to their antibacterial action. Metal complexes of (E)-2-hydroxy-N'-((thiophen-2-yl)methylene)benzohydrazone are reported to possess antifungal properties. europeanreview.org Specifically, complexes containing rare earth metals like Lanthanum (La³⁺) and others showed promising antifungal activity in vitro. europeanreview.org The development of resistance to existing antifungal drugs has spurred research into new classes of compounds, with hydrazones and their metal complexes being a significant area of investigation. nih.gov However, a detailed spectrum of activity, including MIC values against specific fungal pathogens like Candida or Aspergillus species for these exact thiophene-based complexes, remains an area for further investigation.

Table 7.2: Reported Antifungal Activity of this compound Derivatives

| Compound Type | Reported Activity | Reference |

|---|

While specific studies on the antiviral or antitubercular activity of this compound itself are limited, the broader class of hydrazone derivatives is well-documented for these biological activities. nih.govnih.gov Hydrazones incorporating a thiophene (B33073) ring, such as 4-Fluorobenzoic [(5-nitrothiophene-2-yl)methylene]hydrazide, have shown potent inhibition of Mycobacterium tuberculosis. nih.gov This suggests that the thiophene moiety, in combination with the hydrazone linker, is a promising scaffold for developing new antitubercular agents. nih.gov

In the antiviral domain, Schiff bases and their derivatives are recognized for their potential to inhibit various viruses. nih.govlew.ro The mechanism often involves interaction with viral enzymes or proteins crucial for replication. Derivatives of 1,2,4-triazole (B32235) Schiff bases containing a thiophene ring have been identified as having significant effects against the tobacco mosaic virus (TMV). nih.gov This indicates that the structural features present in derivatives of this compound are relevant for potential antiviral applications, though direct experimental evidence is needed.

DNA Interaction Studies

A primary mechanism by which many therapeutic agents exert their effect is through interaction with DNA, leading to the disruption of replication and transcription processes. Derivatives of this compound, especially their metal complexes, have been investigated for their ability to bind to and cleave DNA. europeanreview.orgnih.gov

Metal complexes are known to cleave DNA through two main pathways: hydrolytic and oxidative cleavage.

Hydrolytic Cleavage: This mechanism involves the metal complex acting as an artificial nuclease, promoting the hydrolysis of the phosphodiester backbone of DNA. This process is often observed with copper complexes and does not require external agents. capes.gov.br

Oxidative Cleavage: This pathway involves the generation of reactive oxygen species (ROS), such as hydroxyl radicals (•OH) or singlet oxygen (¹O₂), which then attack the deoxyribose sugar or the nucleobases, leading to strand scission. nih.govnih.gov This process is common for many transition metal complexes and often requires a co-reductant or an oxidizing agent like hydrogen peroxide (H₂O₂) to facilitate the generation of ROS. nih.govresearchgate.net

Studies on copper(II) complexes of acylhydrazones have shown that they exhibit significant nuclease activity through an oxidative mechanism in the presence of H₂O₂. nih.gov Similarly, research on complexes with ligands derived from o-vanillin and thiophene indicates that the Cu(II) complex can induce double-strand DNA nicks. nih.gov While the specific cleavage mechanism for complexes of this compound has not been definitively elucidated in the available literature, the behavior of structurally similar compounds suggests a strong potential for oxidative DNA cleavage, particularly for its copper complexes.

The interaction of metal complexes of (E)-2-hydroxy-N'-((thiophen-2-yl)methylene)benzohydrazone with calf thymus DNA (CT-DNA) has been studied to determine their binding strength and preferred mode of interaction. europeanreview.orgnih.gov These studies, utilizing UV-Vis spectrophotometry and viscosity measurements, indicate that the complexes bind strongly to DNA. nih.gov

The binding constants (Kb) for these complexes are typically in the range of 10⁴ to 10⁵ L·mol⁻¹, which is comparable to or greater than that of the classical DNA intercalator, ethidium (B1194527) bromide (Kb ≈ 3.07 x 10⁴ L·mol⁻¹). europeanreview.orgnih.gov This strong binding affinity suggests a significant interaction with the DNA double helix.

The primary modes of interaction are suggested to be a combination of intercalation and hydrogen bonding. nih.gov Intercalation involves the insertion of a planar part of the molecule between the DNA base pairs, while hydrogen bonds can form between the complex and the functional groups within the DNA grooves. The possibility of groove binding cannot be excluded, indicating that a coexistence of multiple binding modes is likely. europeanreview.orgnih.gov This multi-modal interaction could be a key factor in the biological activity of these compounds. nih.gov

Table 7.3: DNA Binding Constants of Metal Complexes of (E)-2-hydroxy-N'-((thiophen-2-yl)methylene)benzohydrazone (H₂L1)

| Compound | Binding Constant (Kb) (L·mol⁻¹) | Reference |

|---|---|---|

| [Co(HL1)₂] | 1.83 x 10⁵ | nih.gov |

| [Ni(HL1)₂] | 1.94 x 10⁵ | nih.gov |

| [Cu(HL1)₂] | 1.87 x 10⁵ | nih.gov |

Antioxidant and Free Radical Scavenging Capabilities (e.g., DPPH Method)

The antioxidant potential of phenolic compounds is a cornerstone of their therapeutic interest. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely accepted method for evaluating this capability. mdpi.comnih.govnih.gov This stable free radical, when neutralized by an antioxidant, loses its deep violet color, a change that can be measured spectrophotometrically. nih.govresearchgate.net The antioxidant capacity is often expressed as the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

While direct DPPH assay results for this compound are not extensively documented in the reviewed literature, the antioxidant activity of structurally related compounds provides significant insights. The presence of a hydroxyl group on the benzaldehyde (B42025) scaffold is a key determinant of antioxidant activity. For instance, studies on various hydroxy-substituted benzaldehyde derivatives have demonstrated their capacity to act as free radical scavengers. nih.gov Thiosemicarbazones derived from substituted benzaldehydes have also shown significant antioxidant activity in DPPH assays. nih.govresearchgate.net

The thiophene moiety itself is a feature in many compounds with documented biological activities, including antioxidant effects. nih.govrsc.org The sulfur atom in the thiophene ring can influence the electronic properties of the molecule, potentially enhancing its ability to donate a hydrogen atom to a free radical. nih.gov Therefore, the combination of a hydroxyl group and a thiophene substituent on the benzaldehyde ring in this compound suggests a strong potential for free radical scavenging. The methoxy (B1213986) group in some derivatives has been noted to increase antioxidant activity by acting as an electron-donating group. nih.gov

Table 1: Antioxidant Activity (DPPH Scavenging) of Structurally Related Compounds

| Compound/Extract | IC50 Value | Source |

| Ethyl acetate (B1210297) fraction of Elsholtzia densa | 148.2 µg/mL | researchgate.net |

| Isoquercitrin | 9.4 µg/mL | researchgate.net |

| Ethyl caffeate | 9.2 µg/mL | researchgate.net |

| Arctigenin | 72.8 µg/mL | researchgate.net |

| Butylated hydroxytoluene (BHT) | Not specified (used as standard) | nih.gov |

| Compound 7f (nitro-substituted benzylideneiminophenylthiazole) | Most potent of series | nih.gov |

This table presents data for compounds structurally related to or discussed in the context of antioxidant phenolic and heterocyclic compounds to provide a comparative framework.

Enzyme Inhibition Assays (e.g., Urease Inhibition)

Enzyme inhibition is a critical mechanism for therapeutic intervention in numerous diseases. Urease, a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide, is a key target in the treatment of infections caused by bacteria like Helicobacter pylori and in agricultural applications to prevent nitrogen loss from fertilizers. nih.govmdpi.com

Phenolic aldehydes have been identified as a class of compounds with urease inhibitory potential. researchgate.net The inhibitory mechanism often involves the interaction of the compound with the nickel ions in the active site of the enzyme or with key amino acid residues, such as a cysteine in the mobile flap covering the active site. nih.govmdpi.com Derivatives of phenolic aldehydes, such as those incorporating a thiourea (B124793) or urea core, have shown significantly enhanced urease inhibition, with some being up to 230-fold more active than the parent aldehydes. embrapa.br

While specific studies on the urease inhibitory activity of this compound are limited, its structural components—a phenolic aldehyde—suggest it as a candidate for such activity. Thiophene-containing compounds have been explored as various pharmacological agents, and the thiophene scaffold is present in numerous enzyme inhibitors. researchgate.netnih.gov For example, benzimidazole-2-thione derivatives have demonstrated inhibitory activity against both H. pylori and Jack bean urease. mdpi.com

Table 2: Urease Inhibitory Activity of Related Compounds

| Compound | Target Urease | IC50 Value (µM) | Source |

| Acetohydroxamic acid (Standard) | Jack bean | 27.0 ± 0.5 | nih.gov |

| Compound 1 (Urea derivative) | Jack bean | 10.11 ± 0.11 | nih.gov |

| Compound 2 (Benzimidazole-2-thione derivative) | H. pylori | 110 | mdpi.com |

| Compound 5 (Benzimidazole-2-thione derivative) | H. pylori | 10 | mdpi.com |

| Hydroxyurea (Standard) | Jack bean | Comparable to 2A7 & 2B10 | embrapa.br |

| PA Derivative 2A7 | Jack bean | ~40% more potent than parent | embrapa.br |

This table includes data for known urease inhibitors and related heterocyclic compounds to illustrate the potential of scaffolds similar to this compound.

Structure-Activity Relationship (SAR) Analysis for Biological Potency

Structure-Activity Relationship (SAR) analysis is fundamental to medicinal chemistry, providing insights into how a molecule's chemical structure influences its biological activity. nih.gov For thiophene derivatives, SAR studies have revealed several key features that determine their pharmacological effects. nih.govrsc.orgresearchgate.net The thiophene ring is considered a privileged scaffold and can act as a bioisosteric replacement for a phenyl ring, often improving metabolic stability and binding affinity. nih.gov The position and nature of substituents on the thiophene and any attached phenyl rings are critical. nih.gov

In the case of this compound, the key structural elements for SAR analysis are:

The Hydroxyl Group: The ortho-hydroxyl group on the benzaldehyde ring is crucial. It can form intramolecular hydrogen bonds with the adjacent aldehyde group, influencing the molecule's conformation and electronic properties. This hydroxyl group is also a key site for antioxidant activity and can act as a hydrogen bond donor in interactions with biological targets. nih.gov

The Aldehyde Group: The aldehyde functional group is a site of high reactivity and can form covalent bonds (e.g., Schiff bases) with amine groups in proteins, which can be a mechanism for irreversible inhibition. It is also an electrophilic center that can participate in various biological reactions. nih.gov

Studies on related 4-hydroxy-substituted compounds have shown that modifications at different positions can significantly alter potency against various targets. researchgate.netnih.gov For example, in a series of 4-hydroxy-2-alkenals, the electrophilic structure and the ability to form adducts were directly correlated with toxicity. nih.gov Similarly, for 2-(substituted benzoyl)-hydroxyindoles, modifications at the para-position of the phenyl ring led to potent inhibitory activity. nih.gov This suggests that the 4-position of the hydroxybenzaldehyde core is a critical point for modification to tune biological activity.

Molecular Docking and In Silico Screening for Target Interactions

Molecular docking and in silico screening are powerful computational tools used to predict the binding orientation and affinity of a small molecule to a protein target. nih.govemerginginvestigators.org This approach allows for the virtual screening of large libraries of compounds to identify potential drug leads and helps to elucidate the mechanism of action at a molecular level. emerginginvestigators.org

For a molecule like this compound, molecular docking could be employed to investigate its potential interactions with the active sites of various enzymes. For instance, docking studies on aldehyde dehydrogenase (ALDH) inhibitors have successfully identified benzyloxybenzaldehyde derivatives with high potency and selectivity. nih.govmdpi.comcore.ac.uk These studies often reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.gov

In the context of urease inhibition, docking studies have confirmed the binding modes of various inhibitors. mdpi.comnih.gov These simulations can show how the inhibitor orients itself within the active site to interact with the catalytic nickel ions and surrounding amino acid residues. For example, docking of benzimidazole-2-thione derivatives into the H. pylori urease active site revealed favorable binding energies and specific interactions. mdpi.com Similarly, docking studies of thiazole (B1198619) derivatives have been used to explain their binding modes as tubulin polymerization inhibitors. nih.gov

An in silico screening of this compound against a panel of known drug targets could reveal potential biological activities. The docking results, typically reported as binding energy (in kcal/mol), provide a quantitative estimate of binding affinity, with lower values indicating stronger binding.

Table 3: Representative Molecular Docking Results for Related Scaffolds

| Compound/Ligand | Protein Target | Binding Energy (kcal/mol) or Docking Score | Source |

| Compound 2 (Benzimidazole derivative) | H. pylori Urease | -9.74 | mdpi.com |

| Compound 5 (Benzimidazole derivative) | H. pylori Urease | -13.82 | mdpi.com |

| Combretastatin A-4 (CA-4) | Tubulin | -13.42 | nih.gov |

| Compound 5c (Thiazole derivative) | Tubulin | Higher than -13.42 | nih.gov |

| Methyl 3-amino-4-nitrobenzoate | Glutathione S-transferase (GST) | Highest affinity in series | researchgate.net |

| PC4 (Phenanthrene) | Cyclooxygenase-2 (COX-2) | Stronger binding than PC2 | nih.gov |

This table showcases docking results for various heterocyclic compounds against different protein targets to exemplify the data obtained from such in silico studies.

Future Directions and Emerging Research Avenues for 2 Hydroxy 4 Thiophen 2 Yl Benzaldehyde